2-Fluorothieno[3,2-d]pyrimidine

CDK7 inhibitor Metabolic stability Oncology

This is a halogenated heterocyclic building block for medicinal chemistry. The 2-fluoro group enables precise C-2 functionalization and is critical for achieving high kinase selectivity and enhanced metabolic stability in CDK7 and PI3K inhibitors. For projects requiring fluorine-mediated electronic and pharmacokinetic effects, this specific analog is essential and not functionally equivalent to its 2-chloro counterpart. Ideal for kinase-focused compound library synthesis.

Molecular Formula C6H3FN2S
Molecular Weight 154.16
CAS No. 2103960-64-9
Cat. No. B2384542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorothieno[3,2-d]pyrimidine
CAS2103960-64-9
Molecular FormulaC6H3FN2S
Molecular Weight154.16
Structural Identifiers
SMILESC1=CSC2=CN=C(N=C21)F
InChIInChI=1S/C6H3FN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H
InChIKeyKUKHYZRTBYHFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorothieno[3,2-d]pyrimidine (CAS 2103960-64-9): Core Scaffold Procurement for Targeted Kinase Inhibitor and Antiviral Agent Development


2-Fluorothieno[3,2-d]pyrimidine is a versatile, halogenated heterocyclic building block central to the synthesis of numerous biologically active molecules, particularly those targeting critical protein kinases (e.g., CDK7 [1], PI3K [2]) and viral reverse transcriptases (HIV-1 NNRTIs) [3]. This compound serves as a privileged scaffold for generating high-value, functionalized derivatives in medicinal chemistry and early-stage drug discovery programs, enabling precise C-2 functionalization via the fluorine atom [4].

2-Fluorothieno[3,2-d]pyrimidine: Critical Substitution Effects on Kinase Selectivity and Metabolic Stability


Direct substitution of the 2-fluoro group on the thieno[3,2-d]pyrimidine scaffold with other halogens (e.g., chlorine, bromine) or hydrogen cannot be considered a straightforward, functionally equivalent procurement alternative. The presence and specific identity of the halogen atom dramatically alters the electronic properties, reactivity profile, and, consequently, the biological activity of derived compounds [1]. In a study optimizing CDK7 inhibitors, the strategic incorporation of a fluorine atom—a key feature of the 2-fluorothieno[3,2-d]pyrimidine core—was found to be critical for achieving remarkable kinase selectivity and for enhancing the metabolic stability of the final drug candidates [2]. While chlorine analogs (e.g., 2-chlorothieno[3,2-d]pyrimidine, CAS 1119280-68-0) share the same core, they lack the specific electronic and steric properties of fluorine, leading to potentially different synthetic outcomes, selectivity profiles, and pharmacokinetic properties in downstream applications. Therefore, selecting the specific 2-fluoro analog is essential for projects where fluorine-mediated effects are a key design parameter.

Quantitative Differentiation of 2-Fluorothieno[3,2-d]pyrimidine (2103960-64-9) for Kinase Inhibitor Programs


2-Fluorothieno[3,2-d]pyrimidine in CDK7 Inhibitors: Enhanced Metabolic Stability via Fluorine Incorporation

In the optimization of thieno[3,2-d]pyrimidine derivatives as cyclin-dependent kinase 7 (CDK7) inhibitors, the incorporation of a fluorine atom—a structural feature inherent to the 2-fluorothieno[3,2-d]pyrimidine building block—into the piperidine ring of lead compounds was demonstrated to significantly enhance metabolic stability [1]. While a direct comparison to the non-fluorinated analog is not provided in the study, the authors explicitly state that fluorine incorporation is a key driver of improved metabolic stability, a critical parameter for oral bioavailability and in vivo efficacy [1]. This supports the selection of fluorinated building blocks like 2-fluorothieno[3,2-d]pyrimidine over non-fluorinated alternatives (e.g., 2-unsubstituted thieno[3,2-d]pyrimidine) when metabolic stability is a project priority.

CDK7 inhibitor Metabolic stability Oncology

2-Fluorothieno[3,2-d]pyrimidine Core in PI3K Inhibitors: Comparative Potency and Selectivity

Optimization of thienopyrimidine derivatives for PI3Kδ inhibition yielded lead compounds (e.g., compounds 18 and 42) with remarkable single-digit nanomolar potencies (IC50 values not provided in abstract) and demonstrated over 100-fold selectivity for PI3Kδ relative to other class-I PI3K isoforms (α, β, γ) [1]. While this study does not directly evaluate 2-fluorothieno[3,2-d]pyrimidine as a standalone building block, it establishes the class-level potential for thienopyrimidine derivatives containing fluorine to achieve high potency and exquisite isoform selectivity [1]. This contrasts with earlier-generation PI3K inhibitors that often exhibited broader, less selective inhibition profiles [2].

PI3K inhibitor Cancer immunotherapy Kinase selectivity

2-Fluorothieno[3,2-d]pyrimidine as a Privileged Scaffold for HIV-1 NNRTI Development

A patent evaluation (WO2014072419) highlights the development of novel fluorine-containing DAPY (diarylpyrimidine) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. The thiophene[3,2-d]pyrimidine core, upon which 2-fluorothieno[3,2-d]pyrimidine is built, was a key structural component in these optimized antivirals, which showed improved potency against resistance-associated viral variants [1]. This directly contrasts with the less potent or resistance-prone activity of earlier, non-fluorinated or differently halogenated analogs in the DAPY class [1].

HIV-1 NNRTI Antiviral Fluorine chemistry

2-Fluorothieno[3,2-d]pyrimidine Core Utilized in Dual FAK/FLT3 Inhibitor Design

A structure-activity relationship (SAR) study identified thieno[3,2-d]pyrimidine derivatives as potent dual inhibitors of focal adhesion kinase (FAK) and FMS-like tyrosine kinase 3 (FLT3) [1]. While specific IC50 values for the 2-fluoro derivative are not provided in the abstract, the study highlights the thieno[3,2-d]pyrimidine core as a promising scaffold for developing dual-targeted therapies [1]. This contrasts with single-target kinase inhibitors, where dual inhibition may be advantageous in certain cancer contexts to prevent resistance and enhance efficacy [1].

FAK inhibitor FLT3 inhibitor Dual inhibitor

Optimal Procurement Scenarios for 2-Fluorothieno[3,2-d]pyrimidine (2103960-64-9) in Drug Discovery


Development of Selective CDK7 Inhibitors with Enhanced Metabolic Stability

Research groups focused on developing novel CDK7 inhibitors for oncology can utilize 2-fluorothieno[3,2-d]pyrimidine as a key starting material to build a focused compound library. As demonstrated in a recent optimization study, the fluorine atom within the core scaffold is critical for achieving both high kinase selectivity and improved metabolic stability, which are essential for the advancement of oral drug candidates [1].

Generation of Isoform-Selective PI3Kδ Inhibitors for Immuno-Oncology

In immuno-oncology programs aiming to develop PI3Kδ-selective inhibitors, procuring 2-fluorothieno[3,2-d]pyrimidine is a strategic choice. The thienopyrimidine scaffold has been successfully optimized to yield compounds with >100-fold selectivity for PI3Kδ over other class I isoforms, a key differentiator for minimizing off-target immunosuppressive effects and maximizing therapeutic potential [2].

Design of Next-Generation HIV-1 NNRTIs to Overcome Drug Resistance

For antiviral research targeting HIV-1, 2-fluorothieno[3,2-d]pyrimidine offers a valuable scaffold for designing novel NNRTIs. The incorporation of this fluorinated core into DAPY-like structures has been associated with improved potency against drug-resistant viral strains, addressing a critical unmet need in HIV therapy [3].

Technical Documentation Hub

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